![molecular formula C26H28FN3O3S B2522664 N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide CAS No. 690245-75-1](/img/structure/B2522664.png)
N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
The compound "N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of several pharmacophoric elements, such as the fluorophenyl, piperazine, and sulfonamide groups. These functional groups are commonly found in various pharmacological agents, suggesting potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to the one typically involves multi-step organic reactions that introduce the desired functional groups onto a core structure. For instance, the synthesis of sulfonate reagents for analytical derivatization in liquid chromatography involves the combination of a fluorophore and a tertiary amino function, as seen in the synthesis of 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate . Similarly, the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides for antiallergy activity involves the formation of a piperazinecarboxamide core with various aryl substitutions . These methods could provide insights into the synthesis of the compound , which also contains a piperazine moiety and a sulfonamide group.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings and substituents that can influence their biological activity. The fluorophenyl group, for example, is a common feature in molecules with enhanced binding affinity to certain biological targets due to the electronegative nature of fluorine . The piperazine ring is a versatile scaffold that can be modified to yield a variety of biological activities . The sulfonamide group is a well-known zinc-binding group in carbonic anhydrase inhibitors and is often included in molecules designed to interact with metalloenzymes .
Chemical Reactions Analysis
Compounds with piperazine and sulfonamide functionalities can undergo a range of chemical reactions. Piperazine derivatives can be acylated, alkylated, or sulfonated to yield new compounds with different properties . Sulfonamides can react with chlorides, amines, and other nucleophiles to form new derivatives with potential inhibitory activity against enzymes like carbonic anhydrase . The introduction of a fluorine atom can significantly affect the reactivity and selectivity of these compounds, as seen in COX-2 inhibitor development .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a fluorine atom can increase the lipophilicity and metabolic stability of the molecule . The piperazine ring can act as a hydrogen bond donor or acceptor, affecting the solubility and pharmacokinetics of the compound . The sulfonamide group is typically associated with strong hydrogen bonding and high polarity, which can influence the compound's solubility and protein-binding properties .
Scientific Research Applications
Carbonic Anhydrase Inhibition for Therapeutic Applications
A series of benzenesulfonamide derivatives, including compounds related to N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide, have been synthesized and tested for their inhibitory activity against human carbonic anhydrase (CA) isozymes I, II, IX, and XII. These compounds have shown low nanomolar inhibitory activity, making them of interest for various pharmacologic applications, including potential treatments for conditions such as glaucoma, epilepsy, obesity, and cancer due to the involvement of these CA isozymes in such diseases (Congiu et al., 2015).
Cognitive Enhancement
Research on piperazine derivatives has also extended into the exploration of their potential as cognitive enhancers. For instance, a study on FR121196, a derivative of piperazine, showed its ability to enhance the development of long-term potentiation in the guinea-pig hippocampal slices, suggesting its potential as a cognitive enhancer (Matsuoka, Yamaguchi, & Satoh, 1993). Similarly, SB-399885, another piperazine-based compound, has been demonstrated to have cognitive-enhancing properties in aged rat water maze and novel object recognition models, indicating its potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anticancer Activity
The inhibitory activity of sulfonamide derivatives on CA IX and XII, which are tumor-associated enzymes, underscores their potential in cancer therapy. Specifically, the potent inhibition of CA IX by these compounds, with some showing sub-nanomolar Ki values, highlights their relevance as lead compounds for the development of new anticancer agents (Lolak et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used as antimicrobial agents . Therefore, it’s possible that this compound may also target bacterial pathogens.
Mode of Action
Similar compounds have shown promising growth inhibition of certain bacteria . This suggests that the compound may interact with its targets to inhibit their growth.
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it’s possible that this compound may affect the biochemical pathways essential for the survival and proliferation of bacterial pathogens.
Result of Action
Similar compounds have shown to inhibit the growth of certain bacteria . This suggests that the compound may exert its effects at the molecular and cellular levels to inhibit bacterial growth.
properties
IUPAC Name |
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3S/c1-19-7-8-20(2)25(17-19)34(32,33)28-18-21-9-11-22(12-10-21)26(31)30-15-13-29(14-16-30)24-6-4-3-5-23(24)27/h3-12,17,28H,13-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIFSOPQQRXTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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